molecular formula C37H84O3Si4 B3337504 Octadecylmethylsiloxane, dimethylsiloxane copolymer CAS No. 67762-83-8

Octadecylmethylsiloxane, dimethylsiloxane copolymer

Cat. No.: B3337504
CAS No.: 67762-83-8
M. Wt: 689.4 g/mol
InChI Key: CWTMMKOHEGZHGQ-UHFFFAOYSA-N
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Description

Octadecylmethylsiloxane, dimethylsiloxane copolymer: is a polymer composed of octadecylmethylsiloxane and dimethylsiloxane units. It is known for its unique combination of properties, including good solubility, lubrication, and chemical stability. This compound is widely used in various industrial applications due to its excellent performance characteristics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of octadecylmethylsiloxane, dimethylsiloxane copolymer typically involves the reaction of stearic acid with chloromethylsilane. The reaction conditions include maintaining a controlled temperature and using appropriate catalysts to facilitate the polymerization process .

Industrial Production Methods: In industrial settings, the production of this copolymer is carried out in large-scale reactors where the reactants are mixed and heated under controlled conditions. The process ensures the formation of a high-purity product with consistent properties .

Chemical Reactions Analysis

Types of Reactions: Octadecylmethylsiloxane, dimethylsiloxane copolymer can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include modified polymers with enhanced properties, such as increased thermal stability, improved solubility, and tailored surface characteristics .

Scientific Research Applications

Chemistry: In chemistry, octadecylmethylsiloxane, dimethylsiloxane copolymer is used as a lubricant and a component in various formulations due to its excellent chemical stability and low reactivity .

Biology: In biological research, this copolymer is utilized in the development of biocompatible materials and coatings for medical devices. Its non-toxic nature and compatibility with biological tissues make it suitable for such applications .

Medicine: In the medical field, the copolymer is used in the formulation of drug delivery systems and as a component in medical implants. Its ability to form stable, biocompatible films is particularly valuable .

Industry: Industrially, this compound is employed in the production of lubricants, heat transfer materials, and insulating sealants.

Mechanism of Action

The mechanism by which octadecylmethylsiloxane, dimethylsiloxane copolymer exerts its effects involves its interaction with various molecular targets. The polymer’s long-chain structure allows it to form stable films and coatings, providing lubrication and protection. The pathways involved include the formation of physical barriers and the reduction of friction between surfaces .

Comparison with Similar Compounds

  • Stearyl dimethicone
  • Dimethylsiloxane, methyl octadecyl-
  • Siloxanes and silicones, di-Me, Me stearyl

Comparison: Compared to similar compounds, octadecylmethylsiloxane, dimethylsiloxane copolymer offers a unique combination of properties, including better solubility, enhanced lubrication, and superior chemical stability. These characteristics make it more versatile and effective in various applications .

Properties

IUPAC Name

dimethyl-(methyl-octacosyl-trimethylsilyloxysilyl)oxy-trimethylsilyloxysilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H84O3Si4/c1-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-44(10,39-42(5,6)7)40-43(8,9)38-41(2,3)4/h11-37H2,1-10H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWTMMKOHEGZHGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCC[Si](C)(O[Si](C)(C)C)O[Si](C)(C)O[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H84O3Si4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

689.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67762-83-8
Record name Siloxanes and Silicones, di-Me, Me stearyl
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Stearyl Dimethicone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Octadecylmethylsiloxane, dimethylsiloxane copolymer
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Octadecylmethylsiloxane, dimethylsiloxane copolymer
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